Trans-CBTBP -

Trans-CBTBP

Catalog Number: EVT-1535804
CAS Number:
Molecular Formula: C26H26N6O2S2
Molecular Weight: 518.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trans-CBTBP is a KGA allosteric inhibitor.
Overview

Trans-CBTBP, chemically known as trans-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide), is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound exists as a racemic mixture of two enantiomers: 1S, 3S and 1R, 3R. Its structural similarity to other inhibitors like BPTES and CB-839 positions it as a significant candidate for further pharmacological exploration .

Source and Classification

Trans-CBTBP is classified under the category of small molecule inhibitors. It has been primarily studied in the context of its role as an allosteric inhibitor of the enzyme cystathionine gamma-lyase (cKGA), which is implicated in various metabolic pathways and cancer cell proliferation. The synthesis and characterization of trans-CBTBP have been detailed in studies focused on its inhibitory effects and structural properties .

Synthesis Analysis

Methods

The synthesis of trans-CBTBP involves several steps that are critical for obtaining the desired enantiomeric forms. The process typically starts with the preparation of the cyclohexane framework followed by the introduction of thiadiazole groups through condensation reactions. The final steps involve coupling reactions to attach the phenylacetamide moieties.

Technical Details

  1. Starting Materials: The synthesis utilizes commercially available starting materials that undergo multiple reactions including cyclization and amidation.
  2. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomers.
  3. Characterization: The compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure

Trans-CBTBP features a unique molecular architecture characterized by a 1,3-di-substituted cyclohexyl linker that connects two bis(1,3,4-thiadiazole) units with phenylacetamide groups at each end. This structural configuration contributes to its biological activity by allowing specific interactions with target enzymes.

Data

  • Molecular Formula: C20_{20}H22_{22}N4_{4}S2_{2}
  • Molecular Weight: Approximately 398.54 g/mol
  • Crystal Structure: The crystal structure of the cKGA:1S,3S-trans-CBTBP complex has been determined at a resolution of 2.74 Å, highlighting the binding interactions between the compound and the enzyme .
Chemical Reactions Analysis

Reactions

Trans-CBTBP participates in various chemical reactions primarily related to its role as an enzyme inhibitor. The interactions with cKGA involve non-covalent binding mechanisms that stabilize the enzyme-inhibitor complex.

Technical Details

  • Inhibition Mechanism: The binding of trans-CBTBP to cKGA alters the enzyme's conformation, thereby inhibiting its activity.
  • Kinetics: Studies have shown that trans-CBTBP exhibits competitive inhibition with specific IC50 values comparable to other known inhibitors like BPTES .
Mechanism of Action

Process

Trans-CBTBP acts by binding to allosteric sites on cKGA, leading to conformational changes that diminish the enzyme's catalytic efficiency. This mechanism is crucial for its potential use in therapeutic applications targeting metabolic pathways in cancer cells.

Data

Research indicates that trans-CBTBP's binding affinity can be influenced by modifications in its structure, suggesting a pathway for optimizing its efficacy as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trans-CBTBP typically appears as a crystalline solid.
  • Solubility: It has variable solubility in organic solvents, which is important for formulation in pharmaceutical applications.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Trans-CBTBP can undergo further chemical modifications through functional group transformations, which may enhance its pharmacological profile .
Applications

Trans-CBTBP has significant potential in scientific research, particularly in oncology. Its role as an allosteric inhibitor of cKGA positions it as a candidate for developing novel cancer therapies aimed at disrupting metabolic processes essential for tumor growth.

Structural Biology of Glutaminase Inhibition

Catalytic Domain Architecture of Kidney-Type Glutaminase (KGA)

The kidney-type glutaminase (KGA), a splice variant of the GLS1 gene, features a conserved catalytic domain spanning residues Ile221-Leu533. This domain adopts a solenoid fold characterized by 11 curved β-sheets arranged in parallel, forming a central cavity that houses the catalytic machinery [1] [2]. Key catalytic residues include:

  • Lys320: Serves as the nucleophile activator
  • Arg322: Stabilizes the transition state through electrostatic interactions
  • Glu381: Acts as a proton shuttle during deamidationThe active site is situated at the interface of two monomers within the functional tetramer, with accessibility regulated by a flexible loop (Glu312-Pro329) that gates substrate entry [1] [3].

Table 1: Catalytic Domain Features of KGA

Structural ElementResidue RangeFunctional Role
Catalytic triadLys320, Arg322, Glu381Glutamine deamidation
Gating loopGlu312-Pro329Substrate access regulation
ATP binding siteThr349, Ser353Allosteric activation
Dimer interfacePhe325, Tyr394Tetramer stabilization

Unlike the liver-type glutaminase (GLS2), KGA exhibits phosphate-dependent activation, where inorganic phosphate binding induces tetramer formation and reorganizes the catalytic pocket for optimal glutamine positioning [3]. The C-terminal ankyrin repeat domain, though not part of the catalytic core, modulates tetramer stability through long-range interactions [2].

Allosteric Binding Pocket Characterization

Trans-CBTBP (N,N′-((1S,3S)-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)) targets a symmetrical allosteric pocket located at the dimer-dimer interface of KGA, approximately 15 Å from the catalytic site [1] [8]. This pocket emerges only in the tetrameric assembly, with key interactions including:

  • Hydrophobic contacts: Cyclohexyl linker of Trans-CBTBP engages with Val392, Leu396, and Phe413
  • Hydrogen bonds: Thiadiazole nitrogen atoms form bonds with Tyr466 (backbone amide) and Ala329 (carbonyl oxygen)
  • π-stacking: Phenylacetamide groups interact with His437 side chains [2] [6]

Table 2: Comparative Analysis of Glutaminase Allosteric Inhibitors

ParameterTrans-CBTBPBPTESCB-839
IC₅₀ (μM)0.100.160.0032
Binding Affinity (Kd, nM)423101.8
Key Structural Motif1,3-disubstituted cyclohexaneAcyclic sulfide linkerAsymmetric pyridazine-trifluoromethoxyphenyl
Hydrogen Bonds Formed436
Hydrophobic Contacts12915

The 1,3-disubstituted cyclohexyl core of Trans-CBTBP provides superior conformational rigidity compared to BPTES's flexible sulfide linker, reducing the entropic penalty upon binding. However, its symmetrical structure limits adaptability to subpocket variations, resulting in 30-fold lower potency than CB-839 [2] [6]. Enantioselective binding is observed, with the 1S,3S-stereoisomer exhibiting 15-fold higher affinity than the 1R,3R-counterpart due to optimal positioning of the thiadiazole rings [2] [8].

Conformational Dynamics in Inhibitor-Induced Tetramer Stabilization

Trans-CBTBP binding induces quaternary structural reorganization through a dual mechanism:

  • Loop ordering: The flexible gating loop (Glu312-Pro329) transitions from a disordered state to a stable β-hairpin conformation, sterically blocking substrate access to the catalytic site [1]
  • Tetramer compaction: Inter-dimer distances decrease by 4.2 Å, tightening the central channel and preventing catalytic domain motions essential for glutamine hydrolysis [2] [6]

Molecular dynamics simulations reveal that Trans-CBTBP stabilizes a low-affinity tetrameric state for ATP, reducing cofactor binding by 90%. This contrasts with CB-839, which completely abolishes ATP binding through additional interactions with the phosphate-sensing residues Thr349 and Ser353 [1] [3]. The thermodynamic signature of Trans-CBTBP binding shows:

  • ΔG = -9.8 kcal/mol (primarily enthalpy-driven)
  • TΔS = -4.2 kcal/mol (entropy penalty from loop rigidification)
  • ΔH = -14.0 kcal/mol (favorable enthalpic contributions from van der Waals contacts) [2]

Table 3: Structural Parameters of KGA-Inhibitor Complexes

Conformational ParameterApo-KGAKGA/Trans-CBTBPKGA/CB-839
Inter-dimer distance (Å)28.724.522.8
Gating loop RMSD (Å)5.91.20.8
ATP Kd (μM)42380>1000
Tetramer dissociation t½ (min)8.5132315

Compared to BPTES analogs with linear linkers, Trans-CBTBP's rigid cyclohexyl spacer provides greater resistance to tetramer dissociation (t½ = 132 minutes vs. 85 minutes for BPTES), but less than CB-839's 315 minutes due to fewer protein-inhibitor contacts [1] [2] [6]. This structural insight explains its intermediate inhibitory efficacy in glutamine-dependent cancer models.

Properties

Product Name

Trans-CBTBP

IUPAC Name

N,N'-(((1S,3S)-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)

Molecular Formula

C26H26N6O2S2

Molecular Weight

518.65

InChI

InChI=1S/C26H26N6O2S2/c33-21(14-17-8-3-1-4-9-17)27-25-31-29-23(35-25)19-12-7-13-20(16-19)24-30-32-26(36-24)28-22(34)15-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,27,31,33)(H,28,32,34)/t19-,20-/m0/s1

InChI Key

CZRVPWLXPUBTMI-PMACEKPBSA-N

SMILES

O=C(CC1=CC=CC=C1)NC(S2)=NN=C2[C@@H]3C[C@@H](C4=NN=C(NC(CC5=CC=CC=C5)=O)S4)CCC3

Solubility

Soluble in DMSO

Synonyms

trans-CBTBP; transCBTBP; trans CBTBP

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